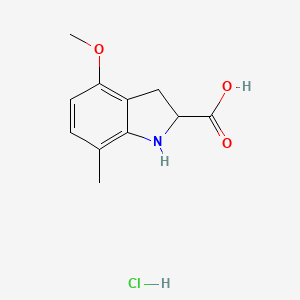

4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride

Description

4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride is a dihydroindole derivative characterized by a partially saturated indole core (2,3-dihydro-1H-indole) substituted with a methoxy group at position 4, a methyl group at position 7, and a carboxylic acid moiety at position 2. The hydrochloride salt enhances its solubility and stability for pharmaceutical or research applications.

Properties

IUPAC Name |

4-methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-6-3-4-9(15-2)7-5-8(11(13)14)12-10(6)7;/h3-4,8,12H,5H2,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMWUUMIGQUGSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)CC(N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functional group modifications. For instance, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole nucleus . Subsequent steps involve methylation and methoxylation to introduce the 7-methyl and 4-methoxy groups, respectively.

Industrial Production Methods: Industrial production may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: Electrophilic substitution reactions are common in the indole ring, especially at positions 3 and 5, due to the electron-rich nature of the indole system.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

Major Products:

- Oxidation can yield 4-methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid derivatives with aldehyde or acid functionalities.

- Reduction typically produces alcohol derivatives.

- Substitution reactions can introduce various functional groups like halogens or nitro groups at specific positions on the indole ring.

Scientific Research Applications

4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride is a chemical compound with a variety of applications in scientific research. This heterocyclic compound, belonging to the indole family, has a methoxy group at the 4-position and a methyl group at the 7-position of the indole ring, giving it unique chemical properties and biological activities.

Molecular Information

The molecular formula of 4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride is C11H13NO3.HCl, and it has a molecular weight of 243.68 g/mol.

Scientific Research Applications

4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride is used in diverse applications, including its potential as an antimicrobial and anticancer agent in pharmaceutical research.

Antimicrobial Activity

Molecular docking studies suggest that 4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride binds effectively with specific biomolecules, influencing enzyme activity and cellular pathways. These studies have focused on its role in inhibiting biofilm formation by bacteria like Staphylococcus aureus. Indole derivatives have demonstrated activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Molecular Docking Studies

Molecular docking studies have been conducted to understand its binding affinities with proteins involved in disease mechanisms.

Chemical Synthesis

The synthesis of 4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride typically involves specific chemical reactions to attach the methoxy and methyl groups at the desired positions on the indole ring.

Several compounds share structural similarities with 4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride:

| Compound Name | Key Features |

|---|---|

| 5-Methoxy-2-methylindole | Lacks the carboxylic acid group; different position of methoxy group. |

| 5-Methoxy-1H-indole-2,3-dione | Contains a dione structure instead of carboxylic acid; different reactivity. |

| 7-Methyl-1H-indole-2,3-dione | Similar indole structure but lacks methoxy substitution. |

Mechanism of Action

The mechanism by which 4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. The indole ring can mimic natural substrates of enzymes or receptors, allowing it to modulate biological pathways. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, affecting neurological functions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

(a) 5-Methoxyindole-2-carboxylic Acid Derivatives

- Structure : Aromatic indole core with 5-methoxy and 2-carboxylic acid groups.

- Synthesis: Prepared via thionyl chloride-mediated conversion to acyl chloride intermediates, followed by reactions with aminobenzophenones .

- Key Differences : The aromatic indole core (vs. dihydroindole in the target) and substituent positions (5-methoxy vs. 4-methoxy) result in distinct electronic profiles. NMR data (e.g., aromatic proton shifts) confirm structural divergence .

(b) 4-Methylindoline Hydrochloride

- Structure : Dihydroindole core (2,3-dihydro-1H-indole) with a methyl group at position 4.

- Properties : The absence of a carboxylic acid group and methoxy substituent reduces polarity. 13C-NMR data show characteristic shifts for the dihydroindole CH2 groups (δ 42.68, 47.57) .

(c) 6-Cyano-2,3-dihydro-1H-indole-2-carboxylic Acid Hydrochloride

- Structure: Dihydroindole core with 6-cyano and 2-carboxylic acid groups.

- Key Differences: The electron-withdrawing cyano group at position 6 contrasts with the target’s 7-methyl group, influencing reactivity and solubility.

(d) 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid (Compound 12)

- Structure : Aromatic 7-methoxyindole with a ketone-functionalized side chain.

- Synthesis : Oxalyl chloride-mediated reaction under reflux conditions .

Physicochemical and Spectral Properties

- Key Contrasts: Methoxy groups in different positions (4 vs. 5/7) alter electron distribution, affecting NMR shifts and reactivity. The carboxylic acid group in the target enhances hydrophilicity compared to ester or cyano analogs.

Pharmacological and Application Insights

- Target Compound: Potential applications inferred from dihydroindole-based pharmaceuticals (e.g., CNS agents) .

- 5-Methoxyindole-2-carboxylic Acid Derivatives : Screened for antimicrobial or antitumor activity .

- 4-Methylindoline Hydrochloride : Intermediate in drug synthesis (e.g., serotonin receptor modulators) .

Biological Activity

4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride is a heterocyclic compound belonging to the indole family. Its unique structural features contribute to its diverse biological activities, making it a compound of significant interest in pharmaceutical research.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃ClN₁O₃

- Molecular Weight : 243.68 g/mol

- IUPAC Name : 4-methoxy-7-methylindoline-2-carboxylic acid hydrochloride

The compound features a methoxy group at the 4-position and a methyl group at the 7-position of the indole ring, which enhances its biological activity compared to similar compounds.

Antimicrobial Activity

4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). Studies have shown that this compound can inhibit biofilm formation by S. aureus, which is critical in treating infections associated with biofilm development .

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus ATCC 25923 | 3.90 |

| MRSA ATCC 43300 | <1 |

| Candida albicans ATCC 10231 | 7.80 |

These values indicate potent activity against these pathogens, highlighting its potential as an antimicrobial agent .

Anticancer Activity

Research indicates that this compound also possesses anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it showed significant antiproliferative effects against A549 lung cancer cells and other rapidly dividing tumor cells .

Cytotoxicity Data :

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| MCF7 (Breast Cancer) | 15 |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, showcasing its potential utility in cancer therapy .

The biological activity of 4-Methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride is attributed to its ability to interact with specific biomolecules, influencing enzyme activity and cellular pathways. Molecular docking studies have revealed its binding affinities with proteins associated with disease mechanisms, thereby elucidating its potential therapeutic targets .

Case Studies

A notable study investigated the compound's effect on MRSA biofilms, revealing that it significantly reduced biofilm biomass and viability in a dose-dependent manner. This finding suggests that it could be an effective treatment option for infections caused by biofilm-forming bacteria .

Q & A

Q. What are the standard synthetic routes for preparing 4-methoxy-7-methyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclization and functionalization of indole precursors. Key steps include:

- Reflux in acidic conditions : Use acetic acid with sodium acetate as a catalyst for cyclization of intermediates like 3-formylindole derivatives (see ).

- Hydrochloride salt formation : React the free base with HCl gas or concentrated HCl in anhydrous solvents (e.g., ethanol) to improve stability and crystallinity .

Optimization Tips :

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : Confirm structural integrity (e.g., NMR for methoxy and methyl groups, NMR for carbonyl and indole ring carbons).

- HPLC : Employ a Chromolith® Monolithic Silica column (C18, 100 mm × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) for purity assessment .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact with HCl residues .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers for halogenated organics .

Advanced Research Questions

Q. How can contradictory data in literature about synthesis yields be resolved?

Methodological Answer:

- Reproducibility Testing : Replicate reported methods (e.g., vs. 15) while controlling variables (solvent purity, inert atmosphere).

- Advanced Characterization : Use X-ray crystallography or - HMBC NMR to confirm stereochemistry and salt formation .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., molar ratios, catalyst loading) affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.